1-oxo-1-phenylpropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate
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Overview
Description
1-oxo-1-phenylpropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, which is known for its diverse biological activities, and a phenylpropan-2-yl group, which adds to its chemical versatility.
Preparation Methods
The synthesis of 1-oxo-1-phenylpropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate involves multiple steps, including the formation of the quinoline core and the attachment of the phenylpropan-2-yl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The phenylpropan-2-yl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The quinoline core can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-oxo-1-phenylpropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s quinoline core is known for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of industrial chemicals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the phenylpropan-2-yl group can interact with various enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include:
1-oxo-1-phenylpropan-2-yl pyrrolidine-2,5-dione: Known for its use in organic synthesis and potential biological activities.
2-(1-oxo-1-phenylpropan-2-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione: Used in the synthesis of complex organic molecules and as a research tool in various fields.
Properties
Molecular Formula |
C34H28N2O5 |
---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
(1-oxo-1-phenylpropan-2-yl) 2-[4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C34H28N2O5/c1-20-12-17-29-27(18-20)28(34(40)41-21(2)31(37)23-8-4-3-5-9-23)19-30(35-29)22-13-15-24(16-14-22)36-32(38)25-10-6-7-11-26(25)33(36)39/h3-9,12-19,21,25-26H,10-11H2,1-2H3 |
InChI Key |
YKIVTSJUFZCZMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC(C)C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)N5C(=O)C6CC=CCC6C5=O |
Origin of Product |
United States |
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